molecular formula C10H12BrF B1373153 1-Bromo-3-(tert-butyl)-5-fluorobenzene CAS No. 1123172-38-2

1-Bromo-3-(tert-butyl)-5-fluorobenzene

Cat. No. B1373153
M. Wt: 231.1 g/mol
InChI Key: NEZOQSYMVSKUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-3-(tert-butyl)-5-fluorobenzene” is a derivatized toluene compound . It presents a useful aryl fragment for synthesis . The empirical formula is C11H15Br and the molecular weight is 227.14 .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(tert-butyl)-5-fluorobenzene” can be represented by the SMILES string CC1=CC(Br)=CC(C(C)(C)C)=C1 . This indicates that the compound has a benzene ring with bromine, fluorine, and tert-butyl groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(tert-butyl)-5-fluorobenzene” include a density of 1.251 g/cm^3 . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Sterically Protected Compounds : 1-Bromo-3-(tert-butyl)-5-fluorobenzene has been utilized in the synthesis of sterically protected compounds like diphosphene and fluorenylidenephosphine. These compounds have importance in the study of low-coordinate phosphorus atoms and their electronic properties (Toyota et al., 2003).

  • Regioselective Ortho-lithiation : This chemical plays a role in the regioselective ortho-lithiation of fluoroarenes, which is a crucial step in various organic synthesis processes (Mongin & Schlosser, 1996).

  • Derivative Formation : It is used in the creation of derivatives like arylphosphines, showcasing its versatility in chemical synthesis (Komen & Bickelhaupt, 1996).

Material Science and Polymer Chemistry

  • Polymer Development : Research has shown its application in the development of poly(arylene ether ketone)s, indicating its utility in creating materials with specific thermal and mechanical properties (Yıldız et al., 2001).

  • Nanoparticle Enhancement : It is instrumental in enhancing the brightness and emission tuning of nanoparticles, crucial for advanced applications in material science (Fischer, Baier, & Mecking, 2013).

Advanced Chemical Research

  • Photofragment Spectroscopy : The compound is studied in the context of photofragment translational spectroscopy, shedding light on the effects of bromine and fluorine atom substitution in chemical reactions (Gu et al., 2001).

  • Reactivity Studies : It has been used to study the solvent effects on lithium-bromine exchange reactions, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Bailey, Luderer, & Jordan, 2006).

properties

IUPAC Name

1-bromo-3-tert-butyl-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZOQSYMVSKUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250682
Record name 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(tert-butyl)-5-fluorobenzene

CAS RN

1123172-38-2
Record name 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123172-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(1,1-dimethylethyl)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(tert-butyl)-5-fluorobenzene
Reactant of Route 2
1-Bromo-3-(tert-butyl)-5-fluorobenzene
Reactant of Route 3
1-Bromo-3-(tert-butyl)-5-fluorobenzene
Reactant of Route 4
1-Bromo-3-(tert-butyl)-5-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(tert-butyl)-5-fluorobenzene
Reactant of Route 6
1-Bromo-3-(tert-butyl)-5-fluorobenzene

Citations

For This Compound
1
Citations
T Ikawa, S Masuda, S Akai - Chemical and Pharmaceutical Bulletin, 2018 - jstage.jst.go.jp
Fluorinated aromatic compounds are found in a variety of biologically active compounds, including clinical drugs and agrochemicals. Therefore, the synthesis of aryl fluorides is …
Number of citations: 9 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.